

Eldecalcitol-d6 supplier and commercial availability

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Compound of Interest

Compound Name: Eldecalcitol-d6

Cat. No.: B8085373

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Eldecalcitol-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the deuterated active vitamin D analog, **Eldecalcitol-d6**. The document covers its commercial availability, applications in research, particularly as an internal standard in pharmacokinetic studies, and the biochemical pathways it influences.

Commercial Availability and Supplier Information

Eldecalcitol-d6, the deuterated form of Eldecalcitol, is available from several specialized chemical suppliers for research purposes. It is crucial to note that this product is intended for research use only and not for human or veterinary therapeutic applications. Below is a summary of suppliers and their product specifications.

Supplier	Catalog/Web ID	Purity	Molecular Formula	Pack Size	Availability
MedChemExpress	HY-A0020S-1mg	99.53%	C30H44D6O5	1 mg	In Stock
Immunomart	T19305	Not Specified	C30H44D6O5	Not Specified	In Stock
Aladdin	E659133	Not Specified	Not Specified	1 mg	Not Specified
TargetMol	T19305	Not Specified	Not Specified	1 mg, 5 mg, 10 mg	Backorder
C/D/N Isotopes	D-8015	Not Specified	C30H44D6O5	Not Specified	In Stock

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Storage

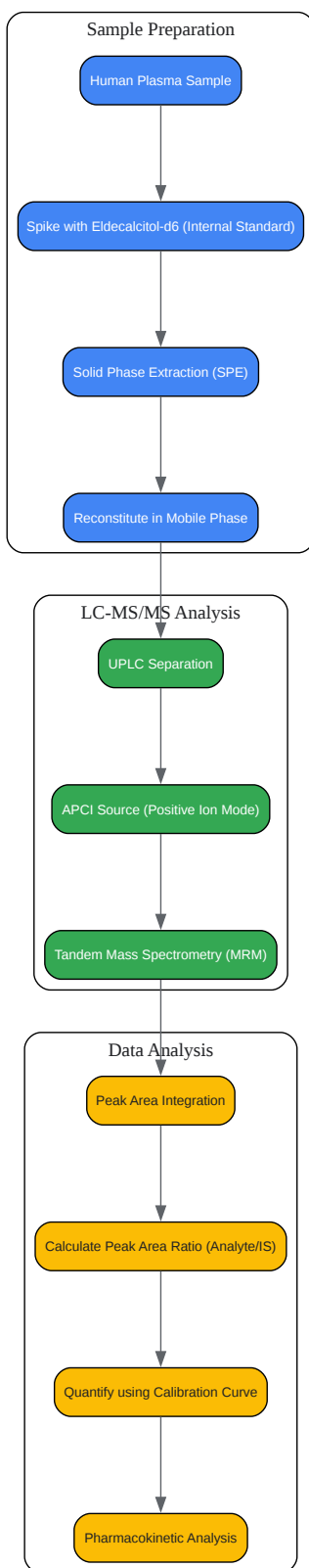
Property	Value
Molecular Formula	C30H44D6O5[1][2]
Molecular Weight	~496.75 g/mol [1]
Storage Temperature	-20°C[2]
Shipping Condition	Blue Ice[2]

Application in Pharmacokinetic Studies: LC-MS/MS Internal Standard

Eldecalcitol-d6 is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Eldecalcitol in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, matrix effects, and instrument response.

Experimental Workflow for Eldecalcitol Quantification

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of Eldecalcitol using **Eldecalcitol-d6** as an internal standard.



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Caption: Workflow for Eldecacitol quantification using **Eldecacitol-d6**.

Detailed LC-MS/MS Protocol

The following protocol is based on a validated method for the determination of Eldecalcitol in human plasma.

1. Sample Preparation: Solid Phase Extraction (SPE)

- Objective: To extract Eldecalcitol and **Eldecalcitol-d6** from human plasma and remove interfering matrix components.
- Procedure:
 - To a 200 µL aliquot of human plasma, add a known concentration of **Eldecalcitol-d6** solution as the internal standard.
 - Vortex the sample to ensure thorough mixing.
 - Load the sample onto a pre-conditioned SPE cartridge.
 - Wash the cartridge with appropriate solvents to remove interfering substances.
 - Elute the analyte and internal standard from the cartridge with a suitable elution solvent.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. UPLC-APCI-MS/MS Analysis

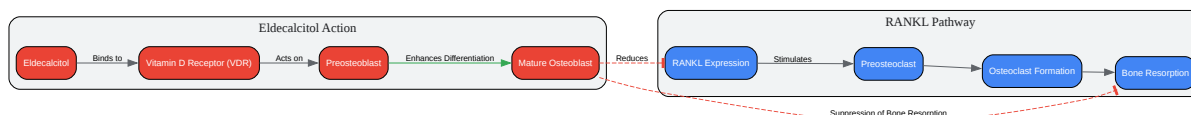
- Objective: To separate Eldecalcitol from other components and quantify it using tandem mass spectrometry.
- Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.
- Ionization Mode: Positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).

- Mass Transitions:
 - Eldecalcitol: m/z 508.6 \rightarrow 397.4
 - **Eldecalcitol-d6** (SIL-IS): m/z 514.6 \rightarrow 403.3
- Quantification:
 - A calibration curve is constructed by plotting the peak area ratio of Eldecalcitol to **Eldecalcitol-d6** against a series of known concentrations of Eldecalcitol.
 - The concentration of Eldecalcitol in the plasma samples is then determined from this calibration curve.
 - The reported lower limit of quantification (LLOQ) for this method is as low as 5 pg/mL.

Mechanism of Action and Signaling Pathway

Eldecalcitol is an analog of the active form of vitamin D, $1\alpha,25$ -dihydroxyvitamin D3 (Calcitriol), and is used in the treatment of osteoporosis. Its actions are mediated through the Vitamin D Receptor (VDR). Eldecalcitol exhibits a strong inhibitory effect on bone resorption.

The diagram below illustrates the proposed signaling pathway for Eldecalcitol's action on bone cells, leading to the suppression of bone resorption.



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Caption: Eldecalcitol signaling pathway in bone metabolism.

Pathway Description:

- Eldecalcitol binds to the Vitamin D Receptor (VDR) in preosteoblasts.
- This interaction enhances the differentiation of preosteoblasts into mature osteoblasts.
- Mature osteoblasts exhibit reduced expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).
- The decrease in RANKL leads to suppressed differentiation of preosteoclasts into mature, bone-resorbing osteoclasts.
- Ultimately, this cascade of events results in a potent inhibition of bone resorption, contributing to an increase in bone mineral density.

This technical guide provides a foundational understanding of **Eldecalcitol-d6** for researchers. For specific experimental applications, it is always recommended to consult the detailed protocols and safety data sheets provided by the respective suppliers.

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References

- 1. researchgate.net [researchgate.net]
- 2. Vitamin D analogs and bone: preclinical and clinical studies with eldecalcitol - PMC [pmc.ncbi.nlm.nih.gov]
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